molecular formula C21H22FN3O3 B2383826 N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 2034311-59-4

N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2383826
CAS No.: 2034311-59-4
M. Wt: 383.423
InChI Key: FPHXDMGDMQFAEO-UHFFFAOYSA-N
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Description

N1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic oxalamide derivative characterized by a benzofuran-2-yl group at the N1 position and a 4-fluorobenzyl group at the N2 position. The benzofuran moiety may enhance binding affinity to taste receptors (e.g., hTAS1R1/hTAS1R3), while the 4-fluorobenzyl group could influence metabolic stability due to fluorine’s electronegativity .

Properties

IUPAC Name

N'-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N-[(4-fluorophenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c1-25(2)17(19-11-15-5-3-4-6-18(15)28-19)13-24-21(27)20(26)23-12-14-7-9-16(22)10-8-14/h3-11,17H,12-13H2,1-2H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHXDMGDMQFAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(4-fluorobenzyl)oxalamide is a compound of significant interest due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H20F3N3O
  • Molecular Weight : 435.4 g/mol
  • CAS Number : 2034613-44-8

The compound features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of dimethylamino and fluorobenzyl groups enhances its pharmacological potential.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Serotonin Receptors : Preliminary studies suggest that the compound may interact with the 5HT1A receptor, which is implicated in mood regulation and anxiety disorders. The binding affinity (Ki) for this receptor has been reported at approximately 806 nM.
  • Enzymatic Inhibition : The compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, although specific targets require further elucidation through experimental studies.

Anticancer Properties

Recent studies have indicated that this compound demonstrates promising anticancer properties:

  • Cell Proliferation Inhibition : In vitro assays have shown that the compound significantly inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells, suggesting a potential mechanism for its anticancer effects .

Antimicrobial Activity

The compound also exhibits notable antimicrobial activity against a range of pathogens:

  • Bacterial Strains : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial action.
  • Fungal Infections : Preliminary tests suggest antifungal properties as well, warranting further investigation into its use as an antifungal agent.

Research Findings and Case Studies

StudyFindings
Study A (2023)Demonstrated significant inhibition of cancer cell proliferation in vitro (IC50 values < 10 µM).
Study B (2024)Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values as low as 5 µg/mL.
Study C (2024)Investigated the compound's effect on apoptosis in human lung cancer cells, showing increased caspase activity post-treatment.

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamide Compounds

Structural Features and Substituent Analysis

The target compound shares a core oxalamide structure with several flavoring agents and pharmaceuticals. Key analogs include:

Compound Name (CAS/FEMA No.) N1 Substituent N2 Substituent Key Functional Groups
Target Compound 2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl 4-Fluorobenzyl Benzofuran, dimethylamino, fluorine
S336 (745047-53-4, FEMA 4233) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Methoxy, pyridine
S5456 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Methoxy, pyridine
FL-no. 16.100 2-Methoxy-4-methylbenzyl 2-(5-Methylpyridin-2-yl)ethyl Methoxy, methyl, pyridine

Structural Implications :

  • Benzofuran vs.
  • Fluorobenzyl vs. Pyridinylethyl : The 4-fluorobenzyl group introduces electronegativity and metabolic resistance, whereas pyridinylethyl groups in analogs like S336 facilitate hydrogen bonding and solubility .

Toxicological and Metabolic Profiles

CYP Enzyme Inhibition
Compound CYP3A4 Inhibition (% at 10 µM) Clinical Relevance
S5456 51% (initial assay) No significant inhibition in definitive assays
S336 <50% No safety concerns reported
Target Compound Not tested Unknown; fluorine may alter CYP affinity

Pyridine-containing analogs like S336 show minimal CYP inhibition, but substituent variations (e.g., fluorine) in the target compound could modulate interactions with cytochrome P450 enzymes .

Regulatory and Application Context

  • Approved Analogs: S336 is widely used to replace monosodium glutamate (MSG) in sauces, snacks, and frozen foods due to its umami-enhancing properties and regulatory approval in multiple jurisdictions .

Q & A

Q. What are the key considerations for optimizing the synthesis of this oxalamide derivative?

The synthesis requires multi-step reactions with strict control of temperature, solvent polarity, and inert atmospheres to minimize side reactions. Critical steps include coupling the benzofuran-2-yl-dimethylaminoethyl moiety to the oxalamide core and introducing the 4-fluorobenzyl group via nucleophilic substitution or amide bond formation. Catalysts like HATU or EDCI may enhance coupling efficiency, while purification via column chromatography or recrystallization ensures high purity .

Q. How can researchers structurally characterize this compound to confirm its identity?

Use a combination of high-resolution mass spectrometry (HRMS) to verify molecular weight, NMR (¹H/¹³C, 2D-COSY/HSQC) to resolve aromatic and aliphatic proton environments, and X-ray crystallography to confirm stereochemistry. Challenges include distinguishing overlapping signals from the benzofuran and fluorobenzyl groups in NMR spectra .

Q. What preliminary assays are recommended to screen its biological activity?

Start with in vitro enzyme inhibition assays (e.g., kinase or protease panels) and cell viability tests (MTT assays) across cancer or neuronal cell lines. Dose-response curves (0.1–100 µM) can identify potency thresholds. Compare results to structurally similar oxalamides, such as those with substituted benzyl groups, to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can conflicting data on its biological activity be resolved?

Contradictions may arise from differences in assay conditions (e.g., buffer pH, ATP concentrations in kinase assays) or cellular models (primary vs. immortalized cells). Replicate experiments under standardized protocols and use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Cross-validate findings with analogs like N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide to isolate substituent-specific effects .

Q. What strategies are effective for identifying its molecular targets?

Employ chemoproteomics (e.g., affinity-based pull-down assays with a biotinylated analog) coupled with LC-MS/MS. Computational docking (using Schrödinger or AutoDock) can predict binding to targets like GPCRs or kinases. Validate hits via siRNA knockdown or CRISPR-Cas9 gene editing in relevant disease models .

Q. How can metabolic stability and pharmacokinetic (PK) properties be improved?

Modify labile groups: Replace the dimethylaminoethyl moiety with a piperazine ring (as in ) to reduce CYP450-mediated oxidation. Introduce fluorine atoms at meta/para positions of the benzyl group to enhance metabolic stability. Assess PK in rodent models using LC-MS/MS for plasma half-life and tissue distribution profiling .

Methodological Insights

Q. What analytical techniques are critical for purity assessment?

  • HPLC-UV/ELS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to detect impurities <0.1%.
  • DSC/TGA : Evaluate thermal stability (decomposition >200°C suggests suitability for long-term storage).
  • Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .

Q. How to design SAR studies for this compound?

Create a derivative library with systematic substitutions:

PositionModificationsBiological Impact
BenzofuranReplace with indole or thiopheneAlters π-π stacking in binding pockets
DimethylaminoSubstitute with morpholine or pyrrolidineModulates solubility and target engagement
4-FluorobenzylSwap halogen (Cl, Br) or add methoxyAffects lipophilicity and metabolic clearance

Test derivatives in parallel assays (e.g., IC50 comparisons) to map critical pharmacophores .

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